molecular formula C7H7ClN2O3S B3080256 7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 108260-01-1

7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B3080256
CAS No.: 108260-01-1
M. Wt: 234.66 g/mol
InChI Key: OQSAFIZCBAZPMY-UHFFFAOYSA-N
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Description

This compound is a white crystalline powder . It has a molecular formula of C7H7ClN2O3S and a molecular weight of 234.66 . It belongs to the β-lactam class of antibiotics and has broad-spectrum antibacterial activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name and molecular formula . It contains a bicyclic structure, which is a common feature of β-lactam antibiotics .


Physical and Chemical Properties Analysis

This compound is a white crystalline powder . It has a high solubility in water and is stable under acidic conditions but unstable under alkaline conditions . It has a molecular weight of 234.66 .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives. For example, it has been used to prepare Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylidene-amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, a process yielding an 84.6% yield and characterized by IR and 1HNMR (Deng Fu-li, 2007).

  • Development of Drug Carriers : It has been instrumental in developing new cephalosporin derivatives that can act as carriers for a wide range of drugs. This includes the synthesis of complex compounds like 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid-3-[[[(4’’-nitrophenoxy)carbonyl]oxy]-methyl]-8-oxo-7-[(2-thienyloxoacetyl)amino]-diphenylmethyl ester-5-dioxide (Lorena Blau et al., 2008).

Spectroscopic and Computational Studies

  • Vibrational Spectroscopy and Quantum Calculations : The compound has been the subject of vibrational spectroscopic analysis and quantum chemical calculations. Studies have shown its potential for microscopic nonlinear optical behavior, with non-zero values for electric dipole moment and first-order hyperpolarizability (M. Ramalingam et al., 2011).

Chemical Process Control

  • Analysis in Drug Production : In the production of cephalosporin drugs, the compound has been used as an intermediate. Its analysis and control are essential for quality assurance in drug production, as demonstrated by HPLC methods (Sun Na-na, 2010).

Mechanism of Action

As a β-lactam antibiotic, this compound likely works by inhibiting the synthesis of the bacterial cell wall . This is a common mechanism of action for this class of antibiotics.

Safety and Hazards

This compound is potentially hazardous. Safety information indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Properties

IUPAC Name

7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3S/c8-2-1-14-6-3(9)5(11)10(6)4(2)7(12)13/h3,6H,1,9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSAFIZCBAZPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866375
Record name 7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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